5-[4-(Methylsulfonyl)phenyl]-2-furaldehyde
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Overview
Description
5-[4-(Methylsulfonyl)phenyl]-2-furaldehyde is an organic compound with the molecular formula C12H10O4S It is characterized by a furan ring substituted with a 4-(methylsulfonyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(Methylsulfonyl)phenyl]-2-furaldehyde typically involves the reaction of 4-(methylsulfonyl)benzaldehyde with furan-2-carbaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like 1,4-dioxane, followed by heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-[4-(Methylsulfonyl)phenyl]-2-furaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and catalysts like iron(III) chloride (FeCl3) are used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives or other substituted phenyl compounds.
Scientific Research Applications
5-[4-(Methylsulfonyl)phenyl]-2-furaldehyde has been explored for various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its efficacy in treating bacterial infections and inflammatory conditions.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-[4-(Methylsulfonyl)phenyl]-2-furaldehyde involves its interaction with biological targets, such as enzymes or receptors. For instance, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . The anti-inflammatory effects could be related to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities.
4-(Methylsulfonyl)phenylacetic acid: Known for its use in organic synthesis and potential biological activities.
Uniqueness: 5-[4-(Methylsulfonyl)phenyl]-2-furaldehyde is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its furan ring and methylsulfonyl group contribute to its versatility in chemical reactions and potential therapeutic applications.
Properties
Molecular Formula |
C12H10O4S |
---|---|
Molecular Weight |
250.27 g/mol |
IUPAC Name |
5-(4-methylsulfonylphenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C12H10O4S/c1-17(14,15)11-5-2-9(3-6-11)12-7-4-10(8-13)16-12/h2-8H,1H3 |
InChI Key |
KCZSJEIWKZHLSN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O |
Origin of Product |
United States |
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